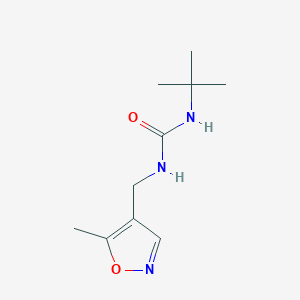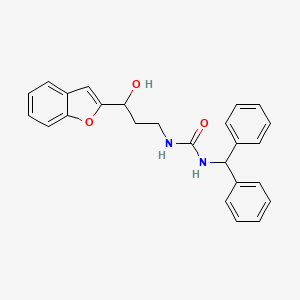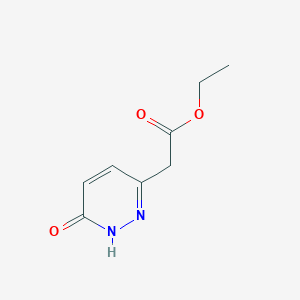![molecular formula C23H14ClFN2O2S B2430583 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-72-8](/img/structure/B2430583.png)
5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Molecular Interactions
Research on compounds with similar structural components, such as chlorophenyl and fluorophenyl groups, focuses on their supramolecular structures and molecular interactions. For instance, studies on dimethyl dioxane derivatives with chlorophenyl substituents have revealed their ability to form dimers and tetramers through weak C-H...O hydrogen bonds, which could have implications for understanding the self-assembly properties of more complex molecules like the one (Low et al., 2002).
Reactivity and Synthesis of Heterocyclic Compounds
Research on the synthesis and reactivity of heterocyclic compounds, especially those involving chloro and fluoro substituents, sheds light on the methodologies that might be applicable for synthesizing and manipulating compounds with similar backbones. For example, the formation of 1,2-dioxanes using manganese(III) demonstrates the reactivity of certain precursors in the presence of transition metal catalysts, offering pathways for the synthesis of complex cyclic structures (Nishino et al., 1991).
Metal-Induced Synthesis of Tricyclic Systems
The metal-induced synthesis of tricyclic systems involving nickel(II) perchlorate showcases innovative approaches to creating complex molecular frameworks. Such research indicates potential routes for constructing the intricate cyclic structures that are part of the specified compound (Tandon & Lucas, 2008).
Structural Characterization and Molecular Docking
Structural characterization of similar compounds and molecular docking studies provide insights into the potential biological activities and interactions of complex molecules. For instance, docking studies and the crystal structure analysis of tetrazole derivatives can inform on the potential binding affinities and biological relevance of similarly structured compounds (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN2O2S/c24-15-7-5-8-16(12-15)27-22(28)21-20(17-9-2-4-11-19(17)30-21)26(23(27)29)13-14-6-1-3-10-18(14)25/h1-12,21H,13H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUDXAFUBBVVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)


![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)




